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For Immediate Release

This application note provides detailed protocols for the chemical synthesis of aeruginascin (4-

phosphoryloxy-N,N,N-trimethyltryptamine), a naturally occurring tryptamine analogue of

psilocybin found in certain species of psychoactive mushrooms. This document is intended for

researchers, scientists, and drug development professionals interested in the synthesis and

study of this compound.

Aeruginascin has garnered interest due to anecdotal reports suggesting a different subjective

experience compared to psilocybin, potentially with a more consistently euphoric and less

dysphoric profile. However, a thorough pharmacological understanding has been limited by the

lack of pure synthetic material. The protocols outlined herein describe two primary synthetic

routes to obtain aeruginascin for research purposes.

Summary of Synthetic Strategies
Two main strategies for the synthesis of aeruginascin are presented:

Permethylation of Baeocystin: This route involves the exhaustive methylation of the primary

amine of baeocystin (4-phosphoryloxy-N-methyltryptamine) to the quaternary ammonium

salt, aeruginascin.

Quaternization of Psilocybin: This approach utilizes the more readily available psilocybin (4-

phosphoryloxy-N,N-dimethyltryptamine) as a starting material, which is then methylated to
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yield aeruginascin.

Additionally, a multi-step synthesis starting from 4-acetoxyindole is described, which can be

adapted to produce aeruginascin by incorporating a final phosphorylation step.

Quantitative Data Summary
The following table summarizes the quantitative data associated with the key synthetic

transformations for producing aeruginascin and its intermediates.
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Experimental Protocols
Route 1: Permethylation of Synthetic Baeocystin
This protocol is adapted from the work of Jensen et al.[1][6]

Materials:

Synthetic Baeocystin

Methyl iodide (CH₃I)

Diisopropylethylamine (DIPEA)

Deionized Water (H₂O)

Methanol (MeOH)

Microtube

Procedure:

Dissolve 10 mg (37.0 µmol) of synthetic baeocystin in 250 µL of deionized water in a

microtube.

Add 25 µL of methyl iodide (57 mg, 402 µmol) and 20 µL of diisopropylethylamine (14.8 mg,

115 µmol) to the solution.

Add methanol dropwise until a homogenous solution is achieved.

Seal the microtube and heat the reaction mixture at 50 °C for 60 minutes.

After cooling to room temperature, evaporate the solvent to dryness under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a mobile

phase of methanol/water/ammonia, followed by size-exclusion chromatography on

Sephadex G-10.[1][7]

Route 2: Quaternization of Psilocybin
This protocol is based on the method described by Sherwood et al.[2]

Materials:

Psilocybin

Methyl iodide (CH₃I)

Aqueous ammonium hydroxide (NH₄OH)

Methanol (MeOH)

Procedure:

Dissolve psilocybin in methanol.

Add an excess of methyl iodide to the solution.

Treat the mixture with aqueous ammonium hydroxide.

The resulting aeruginascin product will precipitate out of the solution.

Collect the solid product by filtration.

Wash the collected solid with methanol to remove any unreacted starting materials and

impurities.

Experimental Workflow Diagram
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Caption: Synthetic routes to Aeruginascin.

Signaling Pathway and Metabolism
While the direct signaling pathway of aeruginascin is still under investigation, it is

hypothesized to be a prodrug that is dephosphorylated in the body to its active metabolite, 4-

hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT).[8] This active metabolite is then expected to

interact with serotonin receptors, particularly the 5-HT₂A receptor, which is the primary target

for classic psychedelics like psilocin.
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Dephosphorylation
(in vivo) 4-HO-TMT Serotonin Receptor

(e.g., 5-HT₂A) Psychoactive Effects
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Caption: Proposed metabolic pathway of Aeruginascin.

Conclusion
The protocols provided in this application note offer viable routes for the synthesis of

aeruginascin, enabling further pharmacological and toxicological evaluation of this unique
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tryptamine. The availability of pure synthetic aeruginascin will be crucial for elucidating its

mechanism of action and potential therapeutic applications. Researchers are advised to adhere

to all applicable safety and legal regulations when synthesizing and handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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